molecular formula C4H4ClNS B088668 3-Chloro-5-methyl-1,2-thiazole CAS No. 14217-67-5

3-Chloro-5-methyl-1,2-thiazole

Cat. No. B088668
CAS RN: 14217-67-5
M. Wt: 133.6 g/mol
InChI Key: GLNZRUGRMQRJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methyl-1,2-thiazole is a type of thiazole, which is a heterocyclic compound. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are used in various fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For example, 2,4-disubstituted thiazoles can be synthesized from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They have been observed over the years that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

The physical properties of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid include a white to light yellow powder appearance, a melting point of 139-140°C, and a molecular weight of 227.68 g/mol. It is slightly soluble in water, soluble in ethanol, and chloroform.

Safety And Hazards

3-Chloro-5-methyl-1,2-thiazole can cause eye irritation, skin irritation, and may be harmful if inhaled. It causes respiratory tract irritation. It is harmful if absorbed through the skin and toxic if swallowed . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Thiazoles have been gaining considerable attention because of their broad applications in different fields. Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The future direction in the research of thiazoles could be the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

3-chloro-5-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c1-3-2-4(5)6-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNZRUGRMQRJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560807
Record name 3-Chloro-5-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methyl-1,2-thiazole

CAS RN

14217-67-5
Record name 3-Chloro-5-methylisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14217-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-methyl-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.